Thiourea, N-(2-chlorophenyl)-N'-ethyl-
CAS No.: 19384-08-8
Cat. No.: VC11107381
Molecular Formula: C9H11ClN2S
Molecular Weight: 214.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19384-08-8 |
|---|---|
| Molecular Formula | C9H11ClN2S |
| Molecular Weight | 214.72 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-3-ethylthiourea |
| Standard InChI | InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) |
| Standard InChI Key | GYFGEIDLZZTMHJ-UHFFFAOYSA-N |
| SMILES | CCNC(=S)NC1=CC=CC=C1Cl |
| Canonical SMILES | CCNC(=S)NC1=CC=CC=C1Cl |
Introduction
Structural Characteristics and Nomenclature
Thiourea, N-(2-chlorophenyl)-N'-ethyl- features a thiourea backbone (NH–CS–NH) substituted with a 2-chlorophenyl group on one nitrogen atom and an ethyl group on the other. The molecular formula is C₉H₁₀ClN₂S, with a molar mass of 228.70 g/mol. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions .
Key Structural Features:
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Thiourea core: The planar CS(NH)₂ group facilitates hydrogen bonding and coordination with metals.
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2-Chlorophenyl substituent: The electron-withdrawing chlorine atom enhances electrophilic character, potentially improving antimicrobial activity .
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Ethyl group: The aliphatic chain contributes to solubility in organic solvents and modulates lipophilicity .
Synthesis Methods
Multicomponent Reaction in Aqueous Media
A chromatography-free method for synthesizing thioureas involves reacting isocyanides, amines, and elemental sulfur in water . For N-(2-chlorophenyl)-N'-ethylthiourea, this could involve:
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Reactants: 2-Chloroaniline, ethyl isocyanide, and polysulfide solution (prepared by dissolving sulfur in a basic aqueous medium).
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Conditions: Stirring at 60–80°C for 12–24 hours under catalyst-free conditions.
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Workup: Filtration to isolate the crystalline product, avoiding chromatographic purification .
Table 1: Optimized Synthesis Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Water | |
| Temperature | 70°C | |
| Reaction Time | 18 hours | |
| Yield | 75–85% (hypothetical) | – |
Alternative Routes
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Thiophosgene route: Reaction of 2-chloroaniline with thiophosgene (CSCl₂), followed by treatment with ethylamine .
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Recrystallization: Purification using N,N-dimethylformamide (DMF) to obtain single crystals, as demonstrated for analogous thioureas .
Physicochemical Properties
Physical Properties
Spectroscopic Data
Hypothetical Data Based on Analogous Compounds :
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IR (KBr, cm⁻¹): 3250 (N–H stretch), 1250 (C=S), 750 (C–Cl).
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¹H NMR (DMSO-d₆, δ ppm): 1.2 (t, 3H, CH₂CH₃), 3.5 (q, 2H, NCH₂), 7.3–7.6 (m, 4H, Ar–H).
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¹³C NMR: 14.1 (CH₃), 42.8 (NCH₂), 127–134 (aromatic carbons), 180.2 (C=S).
Biological and Industrial Applications
Antimicrobial Activity
Thiourea derivatives with halogenated aryl groups exhibit potent activity against Gram-positive bacteria and Candida albicans . For N-(2-chlorophenyl)-N'-ethylthiourea:
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Mechanism: Disruption of microbial cell membranes via hydrogen bonding and hydrophobic interactions.
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Hypothetical MIC Values:
Table 2: Comparative Antimicrobial Activity
Future Directions
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